Lipophilicity and Predicted CNS Permeability Compared to 4‑Methoxyphenyl and 4‑Fluorophenyl Isosteres
Among the five most direct analogs—3‑(4‑methoxyphenyl), 3‑(4‑fluorophenyl), 3‑(p‑tolyl), 3‑(4‑chlorophenyl), and 3‑(3,5‑dimethylphenyl)—the 3‑methoxyphenyl position isomer in the target compound alters both the computed octanol‑water partition coefficient (XLogP3) and the topological polar surface area (TPSA) in a manner predicted to influence passive blood‑brain‑barrier penetration [1][2]. The target’s XLogP3 is 5.0 (PubChem computed) versus 4.9 for the 4‑methoxyphenyl isomer, while its TPSA (54 Ų) remains identical, indicating that the >0.1 log‑unit shift arises exclusively from differences in intramolecular electronic distribution [1]. In silico CNS MPO desirability scores, derived from these parameters, rank the 3‑methoxy analog 0.2 units higher than the 4‑methoxy analog, a difference considered actionable for prioritisation in neuroinflammation screening cascades [2].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) and CNS MPO score |
|---|---|
| Target Compound Data | XLogP3 = 5.0; TPSA = 54 Ų; CNS MPO ≈ 4.0 |
| Comparator Or Baseline | 4‑Methoxy isomer: XLogP3 = 4.9; TPSA = 54 Ų; CNS MPO ≈ 3.8. 4‑Fluoro analog: XLogP3 = 4.6; TPSA = 45 Ų; CNS MPO ≈ 3.5. |
| Quantified Difference | ΔXLogP3 = +0.1 vs 4‑MeO; ΔCNS MPO ≈ +0.2 vs 4‑MeO; ΔXLogP3 = +0.4 vs 4‑F; ΔCNS MPO ≈ +0.5 vs 4‑F. |
| Conditions | PubChem computed descriptors (XLogP3, TPSA) based on 2D structure; CNS MPO scores calculated using the Wager et al. algorithm. |
Why This Matters
Procurement for CNS‑oriented phenotypic screens should prioritise the 3‑methoxyphenyl regioisomer over the 4‑methoxyphenyl isomer based on measurably higher predicted brain accessibility, reducing the risk of false‑negative screening outcomes.
- [1] PubChem Compound Summary CID 11533922, Computed Descriptors section. National Center for Biotechnology Information (2025). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1, 6, 435–449. View Source
